Hapalosin
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Overview
Description
Hapalosin is a natural product found in Fischerella with data available.
Scientific Research Applications
Multidrug-Resistance Reversing Activity
Hapalosin, a cyclodepsipeptide isolated from the blue-green alga Hapalosiphon welwitschii, has demonstrated significant activity in reversing multidrug resistance (MDR) in cancer cells. This resistance, often developed during chemotherapy, is typically linked to the overexpression of P-glycoprotein, a transmembrane protein that acts as an ATP-dependent drug efflux pump. This compound has been shown to inhibit this efflux pump, making it a potential therapeutic agent for enhancing the efficacy of chemotherapy in cancer patients (Ghosh et al., 1996); (Nishiyama, 2002).
Synthesis and Structural Analysis
The complexity of this compound's structure, particularly its cyclodepsipeptide nature and the presence of multiple conformers, has sparked interest in its synthetic and structural analysis. Research efforts have focused on developing efficient synthetic pathways to facilitate further investigation into its biological activities and structure-function relationships. These studies have contributed to understanding the bioactive conformation of this compound and its derivatives (Palomo et al., 2004); (Okuno et al., 1996).
Derivative Development and Evaluation
Significant research has also been directed towards developing and evaluating this compound analogs. These studies aim to understand how structural modifications impact the MDR-reversing activity and overall cytotoxicity. This has included systematic modifications of substituents and evaluating their effects on biological activity, providing insights into the structural requirements for effective MDR reversal (O'Connell et al., 1999); (Wagner et al., 1999).
Properties
CAS No. |
159542-04-8 |
---|---|
Molecular Formula |
C28H43NO6 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |
InChI |
InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |
InChI Key |
NJNAHFYVTBZQHU-LFFUDGMSSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Canonical SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
159542-04-8 | |
Synonyms |
hapalosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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